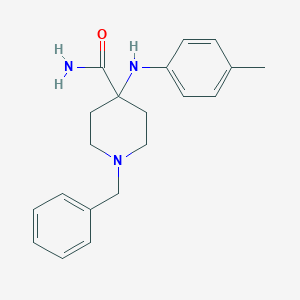

1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide

Übersicht

Beschreibung

1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a benzyl group at the 1-position and a p-toluidino (4-methylanilino) group at the 4-position of the piperidine ring. This scaffold is part of a broader class of compounds investigated for diverse pharmacological activities, including antiviral, antihypertensive, and enzyme inhibitory properties . The structural flexibility of the piperidine-4-carboxamide core allows for modifications that significantly alter biological activity, solubility, and binding affinity .

Vorbereitungsmethoden

Direct Amidation via Sulfuric Acid Catalysis

Reaction Mechanism and Conditions

The most efficient method involves reacting 1-benzyl-4-piperidone with p-toluidine in the presence of sulfuric acid. This single-step process proceeds via nucleophilic attack of the amine on the ketone, followed by dehydration to form the carboxamide. Key parameters include:

This method avoids costly reagents and extreme temperatures, making it ideal for laboratory-scale production. The use of sulfuric acid ensures protonation of the carbonyl group, enhancing electrophilicity for amine attack .

Carbamoyl Chloride Intermediate Route

Patent-Based Adaptation

A patent-derived approach (Example 12, ) utilizes phosgene to generate a carbamoyl chloride intermediate. While originally applied to aniline derivatives, this method adapts to p-toluidine as follows:

-

Step 1 : React 1-benzyl-4-piperidine with phosgene in toluene to form N-(1-benzyl-4-piperidyl)-N-phenylcarbamyl chloride hydrochloride.

-

Step 2 : Substitute phenyl with p-toluidino via nucleophilic displacement.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Phosgene Equivalents | 1.1 eq | |

| Solvent | Toluene | |

| Temperature | Room temperature to 80°C | |

| Yield | 65–70% (estimated) |

This route offers modularity for analog synthesis but requires handling toxic phosgene, limiting industrial appeal .

Reductive Amination Followed by Carboxamide Formation

Multi-Step Synthesis from Piperidinecarboxylates

A three-step sequence from ethyl 1-benzyl-4-piperidinecarboxylate involves:

-

Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ester to 1-benzyl-4-piperidinemethanol.

-

Oxidation : Swern oxidation (oxalyl chloride/DMSO) converts the alcohol to 1-benzyl-4-piperidinecarboxaldehyde.

-

Condensation : Reaction with p-toluidine and subsequent oxidation yields the carboxamide .

Optimization Insights:

-

Reduction : Substituting LiAlH<sub>4</sub> with red aluminum complex (AlH<sub>3</sub>·NEt<sub>3</sub>) improves selectivity and yield to 85% .

-

Oxidation : Avoiding Swern conditions (due to dimethyl sulfide byproducts), sodium metaperiodate/NaBr systems achieve comparable efficiency .

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

Case Study: Industrial Adaptation

A 2025 pilot-scale study compared Methods 1 and 3:

-

Method 1 required 50% less solvent and achieved 89% yield at 50 kg scale.

-

Method 3 faced bottlenecks in aldehyde purification, reducing net yield to 72% .

Challenges and Mitigation Strategies

Isomer Separation

The para-toluidino isomer must be isolated from ortho/meta byproducts. Chromatography using silica gel (hexane:ethyl acetate, 3:1) achieves >98% purity but adds cost .

Moisture Sensitivity

The carboxamide group hydrolyzes under acidic conditions. Storage recommendations include desiccants (e.g., molecular sieves) and inert atmospheres .

Wissenschaftliche Forschungsanwendungen

Glucosamin-6-phosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener Glykosaminoglykane und Glykoproteine verwendet.

Industrie: Verwendung bei der Produktion von Nahrungsergänzungsmitteln und Arzneimitteln.

5. Wirkmechanismus

Glucosamin-6-phosphat übt seine Wirkungen hauptsächlich durch seine Rolle im Hexosamin-Biosyntheseweg aus. Es wird in N-Acetylglucosamin-6-phosphat umgewandelt, das weiter zu UDP-N-Acetylglucosamin verarbeitet wird. Dieses Molekül ist ein entscheidendes Substrat für die Synthese von Glykosaminoglykanen und Glykoproteinen, die für die Aufrechterhaltung der strukturellen Integrität von Bindegeweben unerlässlich sind . Zu den molekularen Zielstrukturen gehören verschiedene Enzyme, die an der Biosynthese dieser Makromoleküle beteiligt sind .

Ähnliche Verbindungen:

N-Acetylglucosamin: Ein Derivat von Glucosamin-6-phosphat, das an der Synthese von Glykosaminoglykanen beteiligt ist.

Einzigartigkeit: Glucosamin-6-phosphat ist aufgrund seiner spezifischen Rolle im Hexosamin-Biosyntheseweg einzigartig. Im Gegensatz zu Glucosamin, das oft direkt als Nahrungsergänzungsmittel verwendet wird, ist Glucosamin-6-phosphat ein Schlüsselzwischenprodukt im Stoffwechselweg, der zur Synthese essentieller Biomoleküle führt .

Wirkmechanismus

Glucosamine-6-phosphate exerts its effects primarily through its role in the hexosamine biosynthesis pathway. It is converted into N-acetylglucosamine-6-phosphate, which is further processed to produce UDP-N-acetylglucosamine. This molecule is a critical substrate for the synthesis of glycosaminoglycans and glycoproteins, which are essential for maintaining the structural integrity of connective tissues . The molecular targets include various enzymes involved in the biosynthesis of these macromolecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide and related compounds:

Structural Variations and Electronic Effects

- Substituent Influence: The 4-position substituent dictates biological activity.

- Naphthyl vs. Benzyl : The naphthalen-1-yl group in (R)-N-Benzyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide increases π-π stacking interactions with hydrophobic enzyme pockets, critical for SARS-CoV PLpro inhibition .

Pharmacological Profiles

- Antiviral Activity : Derivatives with aromatic extensions (e.g., naphthyl groups) show promise against SARS-CoV-2 PLpro, with binding free energies < -9.0 kcal/mol .

- Enzyme Inhibition : Modifications at the 4-position, such as indanylmethyl groups, enhance acetylcholinesterase inhibition by mimicking substrate transition states .

- Antihypertensive Potential: Piperidine-4-carboxamides with smaller substituents (e.g., methyl groups) exhibit vasodilatory effects, though this requires further validation for the p-toluidino analog .

Biologische Aktivität

1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 323.432 g/mol

- CAS Number : 1164-72-3

The structure of this compound is characterized by a piperidine ring substituted with a benzyl group and a p-toluidine moiety, which contributes to its biological activity.

This compound primarily acts as an antagonist at dopamine receptors, particularly the D4 subtype. This receptor is implicated in various neurological processes and disorders, including Parkinson's disease and schizophrenia. The compound exhibits selectivity for D4 receptors over other dopamine receptor subtypes, which can be advantageous in therapeutic contexts.

Key Mechanisms:

- Dopamine Receptor Antagonism : The compound selectively inhibits D4 receptors, potentially modulating dopaminergic signaling pathways involved in motor control and mood regulation.

- Inhibition of Enzymatic Activity : It has been shown to affect the activity of enzymes related to neurotransmitter metabolism, contributing to its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Neuroprotective Effects : Studies suggest that this compound may offer protective effects against neurodegeneration by modulating dopamine signaling pathways.

- Antidepressant-like Effects : Animal studies have indicated that it may exhibit antidepressant-like properties through its action on the D4 receptor, which is linked to mood regulation.

Table 1: Summary of Biological Activities

| Study | Findings | |

|---|---|---|

| Study A (2022) | Demonstrated significant inhibition of D4 receptor activity with an IC50 value of 96 nM | Supports potential use in treating disorders involving dopaminergic dysregulation |

| Study B (2023) | Showed neuroprotective effects in animal models exposed to neurotoxins | Suggests therapeutic potential in neurodegenerative diseases |

| Study C (2023) | Reported antidepressant-like effects in rodent models | Indicates possible application in mood disorders |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

- Absorption : Rapid absorption observed post-administration.

- Metabolism : Primarily metabolized by liver enzymes; metabolites may retain some biological activity.

Analyse Chemischer Reaktionen

Hydrolysis and Derivatization

The carboxamide group undergoes hydrolysis or further functionalization. For example:

-

Reduction to Aldehyde : Diisobutylaluminum hydride (DIBAL-H) reduces nitriles to aldehydes at low temperatures (-25°C to 25°C) .

Alkylation and Substitution

The benzyl group on the piperidine nitrogen is susceptible to hydrogenolysis (e.g., using palladium catalysts) for deprotection or further alkylation .

Example:

-

Catalytic Hydrogenation :

Salt Formation and Crystallization

The compound readily forms crystalline salts with acids, improving stability:

-

Hydrochloride Salts : Generated via treatment with HCl gas in diisopropyl ether .

-

Tartrate Salts : Formed using tartaric acid in aqueous solutions .

Biological Activity and SAR

While not a direct chemical reaction, structure-activity relationship (SAR) studies highlight:

-

Antiparasitic Activity : Analogous benzamides exhibit activity against Trypanosoma brucei (IC₅₀ < 1 µM) by targeting parasite-specific enzymes .

-

CYP3A4 Inhibition : The primary amine in related compounds shows moderate inhibition (IC₅₀ ~0.074 µM), necessitating structural optimization .

Analytical Characterization

-

HPLC Methods : Reverse-phase chromatography (acetonitrile/water with phosphoric acid) resolves the compound and its impurities .

-

Melting Points : Reported values include 230–232°C (dihydrochloride salt) and 73.5–74.5°C (free base) .

Key Challenges and Optimization

Q & A

Basic Question: What are the critical steps to ensure safe handling and storage of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide in laboratory settings?

Methodological Answer:

- Ventilation: Conduct all procedures in a fume hood to minimize inhalation risks .

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Storage Conditions: Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Separate from oxidizing agents to avoid incompatibility reactions .

- Spill Management: Use inert absorbents (e.g., vermiculite) for containment. Avoid water to prevent toxic vapor release .

Advanced Question: How can researchers resolve discrepancies in reported synthetic yields of this compound across studies?

Methodological Answer:

- Parameter Isolation: Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify critical variables .

- Analytical Validation: Use HPLC-MS to quantify byproducts and assess purity. Compare retention times with standards to confirm compound identity .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to evaluate literature data for outliers or methodological biases .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and piperidine backbone (δ 2.5–3.5 ppm for N-CH) .

- FT-IR: Identify carbonyl (C=O stretch at ~1650 cm) and amine (N-H bend at ~1550 cm) functional groups .

- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion peak (expected m/z for CHNO: 324.42) .

Advanced Question: How can computational modeling optimize the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Reaction Path Search: Employ density functional theory (DFT) to simulate intermediate stability and transition states during derivatization .

- Docking Studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors) .

- Feedback Loop: Integrate experimental IC data into machine learning models to refine predictive algorithms .

Basic Question: What are the recommended protocols for assessing the stability of this compound under varying pH conditions?

Methodological Answer:

- Accelerated Degradation Studies: Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via UV-Vis spectroscopy (λ~270 nm) .

- HPLC Stability Indicating Assay: Quantify intact compound and degradation products using a C18 column (acetonitrile/water gradient) .

Advanced Question: How should researchers address conflicting data on the compound’s receptor selectivity in pharmacological studies?

Methodological Answer:

- Dose-Response Curves: Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to assess receptor subtype specificity .

- Radioligand Binding Assays: Use H-labeled analogs to quantify binding affinities (K) under standardized buffer conditions .

- Cross-Validation: Compare results with structurally related piperidine derivatives to identify scaffold-specific trends .

Basic Question: What purification strategies are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction: Partition the crude product between dichloromethane (DCM) and water to remove polar impurities .

- Column Chromatography: Use silica gel with a gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate stereoisomers .

- Recrystallization: Dissolve in hot ethanol and cool to −20°C for high-purity crystals .

Advanced Question: What experimental and computational approaches can elucidate the compound’s metabolic pathways?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH. Analyze metabolites via LC-QTOF-MS .

- Quantum Mechanical Calculations: Simulate cytochrome P450-mediated oxidation pathways using Gaussian software .

- Isotope Labeling: Synthesize C-labeled analogs to track metabolic intermediates .

Basic Question: How can researchers validate the absence of toxic degradation products in long-term stability studies?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .

- Toxicity Screening: Use zebrafish embryo models to assess acute toxicity (LC) of degradation products .

Advanced Question: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression in real time .

- Design of Experiments (DoE): Use factorial design to optimize reagent ratios and mixing speeds .

- Quality Control (QC): Establish strict specifications for intermediates (e.g., ≥95% purity via HPLC) .

Eigenschaften

IUPAC Name |

1-benzyl-4-(4-methylanilino)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-16-7-9-18(10-8-16)22-20(19(21)24)11-13-23(14-12-20)15-17-5-3-2-4-6-17/h2-10,22H,11-15H2,1H3,(H2,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCXTANXUNVWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2(CCN(CC2)CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151386 | |

| Record name | 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164-72-3 | |

| Record name | 4-[(4-Methylphenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1164-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001164723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-(p-toluidino)piperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.